molecular formula C12H15F3N4O B12214801 5-methyl-6-pentyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-6-pentyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B12214801
M. Wt: 288.27 g/mol
InChI Key: XYNAMJMHCNWDDV-UHFFFAOYSA-N
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Description

5-methyl-6-pentyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-pentyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate substituted aldehydes, ethyl acetoacetate, and urea in ethanol with a catalytic amount of hydrochloric acid. The mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and simple reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-pentyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-methyl-6-pentyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its neuroprotective and anti-inflammatory properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-methyl-6-pentyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . Additionally, it may interact with endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Properties

Molecular Formula

C12H15F3N4O

Molecular Weight

288.27 g/mol

IUPAC Name

5-methyl-6-pentyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C12H15F3N4O/c1-3-4-5-6-8-7(2)16-11-17-10(12(13,14)15)18-19(11)9(8)20/h3-6H2,1-2H3,(H,16,17,18)

InChI Key

XYNAMJMHCNWDDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C2N=C(NN2C1=O)C(F)(F)F)C

Origin of Product

United States

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